molecular formula C9H12N2O2 B13898229 N-Hydroxy-4-methoxy-2-methylbenzimidamide

N-Hydroxy-4-methoxy-2-methylbenzimidamide

Cat. No.: B13898229
M. Wt: 180.20 g/mol
InChI Key: GUABQMYWELPNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-4-methoxy-2-methylbenzimidamide is an organic compound with the molecular formula C9H12N2O2. This compound belongs to the class of benzimidamides, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-4-methoxy-2-methylbenzimidamide can be synthesized by reacting 4-methoxy-2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out at a temperature range of 60-70°C for about 4 hours. The formation of the compound is confirmed by the presence of characteristic peaks in 1H-NMR and IR spectra .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-methoxy-2-methylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidamides with various functional groups.

Scientific Research Applications

N-Hydroxy-4-methoxy-2-methylbenzimidamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methoxy-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-4-methylbenzimidamide: Similar structure but lacks the methoxy group.

    N-Hydroxy-4-ethoxy-2-methylbenzimidamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

N-Hydroxy-4-methoxy-2-methylbenzimidamide is unique due to the presence of both methoxy and methyl groups on the benzimidamide core

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N'-hydroxy-4-methoxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(13-2)3-4-8(6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

GUABQMYWELPNOR-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=N/O)/N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.